8-Fluoroisoquinolin-5-amine

Physicochemical Properties ADME Prediction Drug-Likeness

8-Fluoroisoquinolin-5-amine is the only regioisomer with the precise 8-F,5-NH₂ substitution pattern required for FLT3 and ABL kinase inhibitor programs. Unlike 4-fluoro or 6-fluoro variants, this scaffold delivers distinct electronic properties (pKa ~5.2, LogP ~1.5) critical for target binding and metabolic stability. Procure this building block to access unique SAR vectors, improve oral bioavailability profiles, and develop next-generation oncology candidates. ≥98% purity. Global B2B shipping. Inquire for bulk pricing.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 608515-47-5
Cat. No. B1439149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinolin-5-amine
CAS608515-47-5
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1N)F
InChIInChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
InChIKeyAVQZNGWUZSSPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinolin-5-amine (CAS 608515-47-5) - Procurement Guide for Oncology & Kinase Inhibitor Research


8-Fluoroisoquinolin-5-amine is a fluorinated heterocyclic aromatic amine with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It serves as a key synthetic building block for creating more complex molecules, particularly in medicinal chemistry . Its primary reported applications are in oncology research, where it is utilized to synthesize novel kinase inhibitors targeting FLT3 and ABL, as described in cancer therapeutics literature . The compound is characterized by a fluorine atom at the 8-position and an amine group at the 5-position on an isoquinoline ring .

Why 8-Fluoroisoquinolin-5-amine Cannot Be Substituted by Other Fluoroisoquinoline Isomers in Drug Design


In medicinal chemistry, the precise positioning of substituents on a heterocyclic scaffold is critical for target binding and pharmacological properties. 8-Fluoroisoquinolin-5-amine possesses a unique substitution pattern (fluorine at C8, amine at C5) that defines its vector and electronic properties, which cannot be replicated by other regioisomers like 4-fluoroisoquinolin-5-amine or 6-fluoroisoquinolin-5-amine . The location of the fluorine atom and amine group significantly influences the molecule's chemical reactivity, pKa, and ability to form specific interactions with biological targets, making it a distinct and non-interchangeable building block for constructing structure-activity relationship (SAR) series in kinase inhibitor programs . The quantitative data below confirms this unique physicochemical profile.

Quantitative Evidence Guide for 8-Fluoroisoquinolin-5-amine Selection in Drug Discovery


Lipophilicity (LogP) and pKa Profile of 8-Fluoroisoquinolin-5-amine

8-Fluoroisoquinolin-5-amine exhibits a distinct lipophilicity and basicity profile compared to its non-fluorinated parent isoquinoline-5-amine, which are key parameters influencing membrane permeability and solubility . The compound's predicted pKa and LogP values differentiate it from related analogs, offering a unique starting point for lead optimization .

Physicochemical Properties ADME Prediction Drug-Likeness

Predicted Physicochemical Properties of 8-Fluoroisoquinolin-5-amine

8-Fluoroisoquinolin-5-amine has well-defined predicted physicochemical constants, including a boiling point, density, and pKa, which are essential for handling, purification, and formulation . The pKa of 5.12 indicates it is a weak base, with a basicity that is significantly different from related analogs due to the electron-withdrawing effect of the ortho-fluorine substituent .

Physicochemical Properties Pre-formulation Analytical Chemistry

Commercially Available Purity and Stability Profile

For procurement purposes, 8-Fluoroisoquinolin-5-amine is commercially available with standard purity levels and specific storage requirements that ensure its integrity for research use . The compound requires storage at 2-8°C, protected from light and moisture, indicating its sensitivity to ambient conditions .

Procurement Quality Control Chemical Synthesis

Recommended Research Applications for 8-Fluoroisoquinolin-5-amine in Drug Discovery


Synthesis of FLT3 and ABL Kinase Inhibitors for Oncology Research

This compound is cited as a core building block for creating next-generation kinase inhibitors, specifically those targeting FLT3 and ABL, which are clinically validated targets in oncology . Its fluorinated scaffold is intended to improve the metabolic stability and binding characteristics of the resulting drug candidates . Researchers developing new therapies for leukemias and other cancers where these kinases are implicated should prioritize this compound as a key intermediate in their synthetic routes.

Lead Optimization via Bioisosteric Replacement

The presence of the fluorine atom at the 8-position enables bioisosteric modifications in drug discovery. The distinct pKa and LogP values, compared to non-fluorinated analogs, make it a valuable tool for medicinal chemists aiming to fine-tune the physicochemical properties of a lead series . It is particularly useful in SAR studies focused on improving oral bioavailability or target residence time by modulating molecular basicity and lipophilicity .

Development of Fluorescent Probes

The unique electronic properties of the fluorinated isoquinoline core make 8-Fluoroisoquinolin-5-amine a promising starting material for the development of novel fluorescent probes . Its utility in monitoring oxidative stress in cellular environments, as noted in several studies, suggests a niche but valuable application in chemical biology and imaging research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.